molecular formula C15H18N2O4 B2435073 N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1421494-11-2

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2435073
CAS RN: 1421494-11-2
M. Wt: 290.319
InChI Key: AVFDGRQCDIRHNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.319. The purity is usually 95%.
BenchChem offers high-quality N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antiprotozoal Activity

One significant application is in the development of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents, showcasing the utility of furan derivatives in creating compounds with high DNA affinity and strong in vitro and in vivo antiprotozoal activities. These compounds, including variations such as 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine, demonstrate excellent activity against T. b. rhodesiense and P. falciparum, highlighting the potential for treating diseases like sleeping sickness and malaria (Ismail et al., 2004).

Heterocyclic Compound Synthesis

The synthesis and properties of furan derivatives are pivotal in creating heterocyclic compounds with potential therapeutic applications. For instance, the development of 2-(furan-2-yl)thiazolo[5,4-f]quinoline and related compounds through electrophilic substitution reactions opens avenues for exploring new chemical entities with diverse biological activities (El’chaninov & Aleksandrov, 2017).

Pharmacokinetic Studies

Research on prodrugs like DB289, which is converted to the antiprotozoal/antifungal drug DB75, underlines the relevance of furan derivatives in enhancing drug delivery and effectiveness. Studies on the pharmacokinetics and metabolism of such compounds provide valuable insights into improving oral availability and systemic exposure for therapeutic agents, demonstrating the critical role of chemical modifications in drug development (Midgley et al., 2007).

Novel Synthetic Approaches

Innovations in synthetic chemistry, such as the development of new methods for preparing heterocyclic derivatives involving furan compounds, highlight the continuous search for more efficient and versatile synthetic strategies. These methodologies facilitate the synthesis of complex molecules with potential biological activities, underscoring the importance of furan derivatives in medicinal chemistry (Gabriele et al., 2012).

properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-16-6-3-4-13(14(16)18)15(19)17(7-9-20-2)10-12-5-8-21-11-12/h3-6,8,11H,7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFDGRQCDIRHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N(CCOC)CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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